Physicochemical property comparison: Ethyl 3-pivalamidobenzoate versus Ethyl 3-acetamidobenzoate (LogP and PSA)
The pivalamido group in Ethyl 3-pivalamidobenzoate significantly increases lipophilicity compared to the acetamido analog. Computational predictions indicate a LogP of 2.85 for the pivalamido compound versus approximately 1.63 for Ethyl 3-acetamidobenzoate, a difference of ~1.2 log units, while maintaining the same hydrogen-bond acceptor count (3) and donor count (1) . Topological polar surface area (TPSA) is predicted to be 55.4 Ų for both compounds, indicating the lipophilicity gain is achieved without sacrificing polarity . This difference in LogP is class-level inference based on computational predictions; experimentally measured LogP or LogD values for either compound in the same system were not located.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.85 (predicted); TPSA = 55.4 Ų |
| Comparator Or Baseline | Ethyl 3-acetamidobenzoate: LogP ~1.63 (predicted); TPSA = 55.4 Ų |
| Quantified Difference | ΔLogP ≈ +1.22 (predicted) |
| Conditions | Computational prediction (chemscene.com vendor data; ChemSpider predicted data) |
Why This Matters
The ~1.2 log unit increase in predicted lipophilicity may influence membrane permeability and non-specific binding in biological assays, making the pivalamido analog a preferred choice when higher logD is desired without altering hydrogen-bonding capacity.
